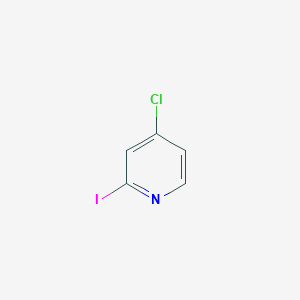

4-Chloro-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYBMCVKQXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463774 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22918-03-2 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-2-iodopyridine from Pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-iodopyridine is a pivotal trifunctional heterocyclic building block, extensively utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring distinct and addressable halogen atoms at the C2 and C4 positions, allows for sequential and regioselective functionalization, primarily through cross-coupling reactions.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, commencing from pyridine. We will explore the causal chemistry behind the strategic choices in a two-stage synthetic pathway, present detailed, field-proven experimental protocols, and offer insights into the characterization and handling of the materials involved.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound from pyridine is not a direct conversion but a strategic multi-step process. The electron-deficient nature of the pyridine ring necessitates a carefully planned approach to achieve the desired substitution pattern.[2] Direct electrophilic halogenation of pyridine is challenging and typically requires harsh conditions, often leading to a mixture of regioisomers with a preference for the 3-position.[3] Therefore, a more controlled, two-stage synthesis is employed:

-

Stage 1: Regioselective Chlorination. The first stage focuses on the synthesis of the 4-chloropyridine intermediate from pyridine.

-

Stage 2: Regioselective Iodination. The second stage involves the introduction of an iodine atom at the C2 position of 4-chloropyridine to yield the final product.

This strategic disconnection allows for high regioselectivity and control at each step, ensuring an efficient and reproducible synthesis.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 4-Chloropyridine

The introduction of a chlorine atom at the C4 position of pyridine is the critical first step. Due to the electronic properties of the pyridine ring, nucleophilic substitution is favored at the 2- and 4-positions.[4][5] We will detail a robust method that proceeds via a pyridylpyridinium salt intermediate, which has proven effective for selective 4-halogenation.

Mechanistic Rationale: The Pyridylpyridinium Pathway

This method circumvents the challenges of direct electrophilic chlorination by transforming the pyridine into a more reactive intermediate. The reaction of pyridine with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) initially forms an N-acylpyridinium species. This activated complex is then attacked by a second molecule of pyridine at the 4-position, a site now highly activated for nucleophilic attack. This results in the formation of 1-(4-pyridyl)pyridinium chloride.[4][6] This intermediate salt, upon heating, undergoes decomposition where a chloride ion attacks the 4-position, displacing a neutral pyridine molecule and yielding the desired 4-chloropyridine.[6]

Caption: Logical relationship in the synthesis of 4-Chloropyridine.

Detailed Experimental Protocol: Synthesis of 4-Chloropyridine

This protocol is adapted from established literature procedures.[6]

Materials & Reagents:

-

1-(4-pyridyl)pyridinium chloride (or prepared in situ from pyridine)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Sodium carbonate (Na₂CO₃) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and placed in an oil bath, carefully mix 120 g of 1-(4-pyridyl)pyridinium chloride with 110 g of phosphorus pentachloride.

-

Expert Insight: This reaction is typically performed neat. The initial mixture is a solid. PCl₅ is highly corrosive and moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment (PPE).

-

-

Heating: Heat the mixture in the oil bath to 130-140 °C. The mixture will melt and then may resolidify. Continue to increase the temperature to 150 °C over approximately 10 minutes, at which point the mixture should re-melt.

-

Causality: The heat drives the decomposition of the pyridinium salt, which is the key step for the formation of 4-chloropyridine.

-

-

Quenching: After the reaction is complete, cool the flask to room temperature. Very cautiously and slowly, add crushed ice or ice-water to the reaction mixture to quench the unreacted PCl₅. This is a highly exothermic reaction that will generate HCl gas. Perform this step in a well-ventilated fume hood.

-

Neutralization & Extraction: Make the aqueous solution weakly alkaline by the slow addition of a saturated sodium carbonate solution. Transfer the mixture to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).

-

Work-up: Combine the organic extracts, wash with water (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the ether by rotary evaporation. The crude residue is then purified by fractional distillation under vacuum to yield pure 4-chloropyridine.[6]

| Parameter | Value | Reference |

| Starting Material | 1-(4-pyridyl)pyridinium chloride | [6] |

| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | [6] |

| Reaction Temperature | 130-150 °C | [6] |

| Typical Yield | ~40% | [7] |

| Boiling Point | 53-55 °C at 20 mmHg | [6] |

| Appearance | Colorless to pale yellow oil | |

| Stability Note | 4-Chloropyridine is unstable as a free base and is often stored and handled as its hydrochloride salt.[7] |

Stage 2: Synthesis of this compound

With 4-chloropyridine in hand, the next challenge is the regioselective introduction of iodine at the C2 position. The pyridine ring is already electron-deficient, and the C4-chloro substituent further deactivates it. The most effective strategy for such a transformation is Directed ortho Metalation (DoM).

Mechanistic Rationale: Directed ortho Metalation (DoM)

DoM is a powerful technique for functionalizing positions ortho to a directing group on an aromatic ring. In 4-chloropyridine, the pyridine nitrogen atom acts as the directing group. A strong, sterically hindered base, typically lithium diisopropylamide (LDA), is used to selectively deprotonate the most acidic proton on the ring. The C2 proton is the most acidic due to its proximity to the electron-withdrawing nitrogen atom. This generates a transient 4-chloro-2-lithiopyridine species. This potent nucleophile can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the C2 position.[8] This method offers excellent regioselectivity, which would be difficult to achieve with electrophilic iodination methods.[9][10]

Caption: Workflow for the Directed ortho Metalation of 4-Chloropyridine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on analogous transformations of chloropyridines.[8]

Materials & Reagents:

-

4-Chloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.05 equivalents) via syringe. Slowly add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

-

Expert Insight: Strict anhydrous and inert conditions are critical for the success of this reaction. LDA is prepared in situ as it is not stable for long-term storage.

-

-

Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-chloropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Causality: The low temperature is essential to prevent side reactions and decomposition of the unstable organolithium intermediate.

-

-

Iodination (Quench): Prepare a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chloropyridine | [8] |

| Base | Lithium diisopropylamide (LDA) | [8] |

| Iodinating Agent | Iodine (I₂) | [8] |

| Reaction Temperature | -78 °C | [8] |

| Typical Yield | High (often >85%) | [8] |

| Melting Point | 42-43 °C | [1] |

| Appearance | White to light yellow solid | [1] |

Safety and Handling

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle only in a fume hood with acid-resistant gloves, safety goggles, and a lab coat.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques. Any residual n-BuLi must be quenched carefully (e.g., with isopropanol).

-

Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive strong base.

-

Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and surfaces.

Conclusion

The synthesis of this compound from pyridine is a prime example of strategic organic synthesis, requiring careful manipulation of the electronic properties of the heterocyclic core. The two-stage approach, involving the formation of 4-chloropyridine via a pyridylpyridinium intermediate followed by a highly regioselective Directed ortho Metalation to install the C2-iodine, represents an efficient and reliable pathway. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully prepare this valuable and versatile synthetic building block for applications in drug discovery and materials science.

References

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Selective halogenation of pyridines and diazines via unconventional intermedi

- Prepar

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.

- PREPARATION OF 2-CHLOROPYRIDINE.

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Can anybody suggest a method of synthesis of 4-Chloropyridine?.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters.

- 2-Chloro-4-iodopyridine CAS#: 153034-86-7. ChemicalBook.

- 2-Chloro-4-iodopyridine. Chem-Impex.

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). RSC Publishing.

- Why nucleophilic substitution in pyridine favours

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Preparation of 4-Chloro-2-iodopyridine intermediates

An In-Depth Technical Guide to the Preparation of 4-Chloro-2-iodopyridine Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two different halogens at electronically distinct positions, allows for selective and sequential functionalization, making it an indispensable intermediate for constructing complex molecular architectures.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the practical insights required for successful laboratory execution. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this versatile intermediate.

Strategic Importance in Synthesis

The strategic value of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond at the C2 position is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the more robust carbon-chlorine bond at the C4 position.[4] This reactivity gradient enables chemists to perform regioselective modifications, first at the C2 position, followed by subsequent transformations at the C4 position under different reaction conditions. This modular approach is highly advantageous in the synthesis of polysubstituted pyridines, a scaffold prevalent in numerous biologically active molecules, including potent kinase inhibitors for oncology.[3][4][5]

Comparative Analysis of Synthetic Pathways

Several synthetic strategies can be employed to prepare this compound. The optimal choice depends on factors such as the availability of starting materials, scalability, and desired purity. The two most prominent and field-proven methods are the Sandmeyer reaction starting from an aminopyridine precursor and the halogen exchange reaction from 2,4-dichloropyridine.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Sandmeyer Reaction | 2-Amino-4-chloropyridine | NaNO₂, HCl/H₂SO₄, KI | 60-80% | High regioselectivity; reliable and well-documented.[6][7] | Requires careful temperature control of unstable diazonium intermediate; use of corrosive acids.[7] |

| Halogen Exchange | 2,4-Dichloropyridine | NaI or KI | 70-95% | High-yielding; simple one-step procedure; avoids diazonium salts.[8] | Requires selective substitution at C2 over C4; equilibrium can be a factor.[9][10] |

| Direct Iodination | 4-Chloropyridine | I₂, Oxidizing Agent | Variable (Often Low) | Potentially a single step from a simple precursor. | Poor regioselectivity; harsh conditions often required; pyridine ring is deactivated to SEAr.[11][12] |

Mechanistic Deep Dive: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides.[13][14] Its application to heterocyclic amines provides a robust pathway to otherwise inaccessible substitution patterns.[7] The process occurs in two distinct stages: diazotization and nucleophilic substitution.

Stage 1: Diazotization of 2-Amino-4-chloropyridine

The first step is the conversion of the primary amino group into a diazonium salt, an excellent leaving group (N₂).[15] This is typically achieved by treating the aminopyridine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.

-

Causality: The reaction must be conducted at low temperatures (typically -10 to 0 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if allowed to warm.[7] The strong acid serves two purposes: it protonates sodium nitrite to form nitrous acid and protonates the pyridine nitrogen, which further deactivates the ring towards unwanted electrophilic side reactions.

Stage 2: Iodide Substitution

Once the diazonium salt is formed, it is treated with a source of iodide, most commonly potassium iodide (KI). The substitution of the diazonium group by iodide is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper salts, although for iodination, a catalyst is not always required.[13][16]

-

Mechanism: A one-electron transfer from the iodide anion (I⁻) to the diazonium salt initiates the reaction, generating an aryl radical and nitrogen gas. This aryl radical then abstracts an iodine atom from another iodide source to form the final this compound product.

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure synthesized from established methods.[6][7] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-4-chloropyridine | 128.56 | 10.0 g | 77.8 mmol |

| Sulfuric Acid (98%) | 98.08 | 12.0 mL | ~220 mmol |

| Water (Deionized) | 18.02 | 50 mL + 20 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 6.7 g | 97.1 mmol |

| Potassium Iodide (KI) | 166.00 | 14.2 g | 85.5 mmol |

| Dichloromethane (DCM) | 84.93 | 3 x 50 mL | - |

| Sodium Thiosulfate (10% aq.) | 158.11 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-4-chloropyridine (10.0 g, 77.8 mmol).

-

Acidification: Carefully add water (50 mL). Cool the resulting slurry to 0 °C in an ice-salt bath. While stirring vigorously, slowly add concentrated sulfuric acid (12.0 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Continue stirring at 0 °C for 15 minutes until a clear solution is obtained.

-

Diazotization: Cool the reaction mixture to -10 °C. Dissolve sodium nitrite (6.7 g, 97.1 mmol) in water (20 mL) and add this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature between -10 °C and -5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -5 °C.

-

Iodination: In a separate beaker, dissolve potassium iodide (14.2 g, 85.5 mmol) in water (20 mL). Add this KI solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

-

Reaction Completion: After the KI addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The color of the mixture will turn dark brown.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the dark iodine color disappears.

-

Neutralization and Extraction: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. Caution: CO₂ evolution will occur. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a brown solid.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluent: 2-5% ethyl acetate in heptane) to afford this compound as a light yellow solid.[17]

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Alternative Pathway: Halogen Exchange

An attractive alternative is the aromatic Finkelstein (halogen exchange) reaction.[9] This route begins with the more readily available 2,4-dichloropyridine and selectively substitutes the chlorine at the C2 position with iodine.

-

Scientific Rationale: The chlorine atom at the C2 position (ortho to the nitrogen) is more activated towards nucleophilic aromatic substitution than the chlorine at the C4 position (para to the nitrogen). This is due to the electron-withdrawing inductive effect of the nitrogen atom and the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The reaction is an equilibrium, which can be driven to completion by using sodium iodide in a solvent like acetone or dioxane, where the resulting sodium chloride is poorly soluble and precipitates, effectively removing it from the reaction mixture according to Le Châtelier's principle.[8]

Caption: Halogen exchange pathway for this compound synthesis.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClIN | [18] |

| Molecular Weight | 239.44 g/mol | [18] |

| Appearance | White to light yellow crystalline solid | [1][17] |

| Melting Point | 42-43 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.07 (d, 1H), 7.76 (d, 1H), 7.59 (dd, 1H) | [17] |

| ¹³C NMR (CDCl₃) | δ 151.7, 149.6, 133.0, 131.5, 106.6 | [17] |

| MS (EI) m/z | 239 (M⁺), 240 (M+1) | [17][18] |

| CAS Number | 22918-03-2 or 153034-86-7 | [1][18] |

Safety and Handling

Working with halogenated pyridines and the reagents for their synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[19]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and odorous pyridine compounds.[20][21]

-

Reagent Handling:

-

Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care, and always add acid to water, not the other way around.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic. Avoid contact with skin and prevent it from mixing with acidic solutions outside of the controlled reaction conditions, as this can release toxic nitrogen oxides.

-

Pyridine Derivatives: Pyridines are generally toxic, readily absorbed through the skin, and have pungent, unpleasant odors. Avoid all direct contact.

-

-

Storage: Store this compound in a cool, dry, dark, and well-ventilated area away from incompatible materials.[22]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[19]

Conclusion

The preparation of this compound is a well-established process that is critical for advancing drug discovery and agrochemical research. While several synthetic routes exist, the Sandmeyer reaction of 2-amino-4-chloropyridine offers a reliable and highly regioselective method, making it a preferred choice in many research and development settings. The halogen exchange from 2,4-dichloropyridine presents a high-yielding alternative that avoids the use of unstable diazonium intermediates. A thorough understanding of the underlying reaction mechanisms, strict adherence to optimized experimental protocols, and a commitment to safety are paramount for the successful and efficient synthesis of this valuable chemical intermediate.

References

-

Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research, 5(1), 73-79. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

SD Fine-Chem. PYRIDINE - Safety Data Sheet. [Link]

-

Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]

- Google Patents.CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

PubChem. this compound. [Link]

-

E. Kalatzis & C. D. Johnson. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 2-5. [Link]

-

Justia Patents. Process for preparation of aromatic halides from aromatic amines. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Ozeki, N., et al. (2001). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464. [Link]

-

Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Zahoor, A., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 2529-2555. [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

Valkonen, A., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 22(2), 1438-1449. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. [Link]

-

Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). [Link]

-

Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]

-

Prasad, O., et al. (2016). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 27(1), 199-211. [Link]

-

Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

-

Organic Letters. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. [Link]

-

Sharpless, K. B., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(26), 11696-11704. [Link]

-

Dejmek, M., et al. (2014). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. CHIMIA International Journal for Chemistry, 68(1), 31-35. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148-5152. [Link]

-

Powers, K. W. (2016). Selective Iodination Using Diaryliodonium Salts. [Link]

-

NIST. Pyridine, 2-chloro-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. tomsheppard.info [tomsheppard.info]

- 11. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 18. This compound | C5H3ClIN | CID 11368445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. jubilantingrevia.com [jubilantingrevia.com]

CAS number for 4-Chloro-2-iodopyridine synthesis precursors

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyridine: Precursors and Methodologies

This guide provides a detailed exploration of the synthetic routes to this compound, a crucial heterocyclic building block in medicinal chemistry and materials science. We will dissect the primary synthetic strategies, focusing on the critical precursors, their chemical roles, and the underlying mechanistic principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available methodologies.

Introduction: The Significance of this compound

This compound is a highly versatile synthetic intermediate. The differential reactivity of its three functional handles—the pyridine nitrogen, the chloro group at the 4-position, and the iodo group at the 2-position—allows for sequential and site-selective modifications. The carbon-iodine bond is particularly valuable as it readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. This strategic importance makes a reliable and well-understood synthesis paramount for any research program utilizing this scaffold.

Two principal synthetic strategies have emerged as the most viable and commonly employed routes for the preparation of this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

-

Directed Ortho-Metalation (DoM) of 2,4-Dichloropyridine : A regioselective approach that leverages the directing effect of the pyridine nitrogen to functionalize the C-2 position.

-

Sandmeyer Reaction of 4-Chloro-2-aminopyridine : A classic transformation that converts an amino group into a diazonium salt, which is subsequently displaced by an iodide nucleophile.

Route 1: Synthesis via Directed Ortho-Metalation (DoM)

This route begins with the commercially available 2,4-dichloropyridine. The core principle is the selective deprotonation (metalation) at the C-2 position, which is the most acidic proton adjacent to the ring nitrogen. This is followed by quenching the resulting organometallic intermediate with an electrophilic iodine source.

Core Precursor: 2,4-Dichloropyridine

-

Role : The foundational scaffold providing the necessary pyridine ring and the 4-chloro substituent. The chlorine at the C-2 position is displaced via a lithium-halogen exchange mechanism.

The success of this reaction hinges on the precise control of reaction conditions, particularly temperature, to generate the desired lithiated intermediate without unwanted side reactions.

Key Reagents and Their Mechanistic Roles

-

n-Butyllithium (n-BuLi)

-

Function : A powerful organolithium base used to perform a lithium-halogen exchange at the C-2 position of 2,4-dichloropyridine. The greater electrophilicity of the C-2 position makes it susceptible to this exchange.

-

Expertise & Causality : The reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly reactive n-BuLi from acting as a nucleophile and attacking the pyridine ring, which could lead to a complex mixture of products. An inert atmosphere (e.g., Argon or Nitrogen) is mandatory, as n-BuLi reacts violently with water and oxygen.[6][8]

-

Diisopropylamine (DIPA)

-

Function : Often used in conjunction with n-BuLi to form Lithium Diisopropylamide (LDA) in situ. LDA is an exceptionally strong, non-nucleophilic base.

-

Expertise & Causality : While n-BuLi can be used directly, generating LDA provides a sterically hindered base that is less likely to add to the pyridine ring, thereby increasing the selectivity of the C-2 deprotonation. This is a critical consideration for ensuring a high-yield, clean reaction.[10]

-

Iodine (I₂)

-

Function : Serves as the electrophilic source of iodine. The lithiated pyridine intermediate acts as a potent nucleophile, attacking one of the iodine atoms in the I-I bond to form the C-I bond at the 2-position.

-

Trustworthiness : The reaction's completion is often visually verifiable. The deep purple or brown color of the iodine solution disappears as it is consumed by the organolithium intermediate.[15]

Experimental Workflow: Directed Ortho-Metalation

Caption: Synthesis of this compound via Directed Ortho-Metalation.

Detailed Protocol: DoM of 2,4-Dichloropyridine

-

Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2,4-dichloropyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling : The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for selectivity.

-

Lithiation : n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1 hour at this temperature.

-

Iodination : A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture. The characteristic purple color of iodine will dissipate upon addition.

-

Quenching & Work-up : After stirring for an additional hour at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is allowed to warm to room temperature.

-

Extraction & Purification : The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Route 2: Synthesis via Sandmeyer Reaction

This classic route in aromatic chemistry involves the transformation of an amino group on the pyridine ring into the target iodo group. It is a robust and scalable method, particularly if the aminopyridine precursor is readily available.

Core Precursor: 4-Chloro-2-aminopyridine

-

Role : This precursor provides the complete C-N-Cl framework. The amino group at the C-2 position is the reactive site for diazotization. The synthesis of this precursor itself is an important consideration.[20][21]

Key Reagents and Their Mechanistic Roles

-

Sodium Nitrite (NaNO₂)

-

Function : In the presence of a strong acid, sodium nitrite generates nitrous acid (HNO₂) in situ. This is the active agent that reacts with the primary amino group to form the diazonium salt.[22]

-

Expertise & Causality : The addition of sodium nitrite must be slow and controlled at low temperatures (0-5 °C) to prevent the unstable nitrous acid from decomposing and to control the exothermic diazotization reaction. Uncontrolled temperature can lead to the premature decomposition of the diazonium salt and the formation of unwanted side products.[26]

-

Hydrochloric Acid (HCl)

-

Function : Serves two purposes: it protonates the amino group to make it soluble and reactive, and it reacts with sodium nitrite to generate nitrous acid.[27]

-

Trustworthiness : A sufficiently acidic medium is essential for the reaction to proceed. The formation of the diazonium salt is a self-validating step; the reaction mixture typically becomes a clear solution once the starting amine has been fully converted.

-

Potassium Iodide (KI)

-

Function : Provides the iodide ion (I⁻), which acts as the nucleophile to displace the diazonium group (-N₂⁺).

-

Expertise & Causality : The displacement of the diazonium group with iodide is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[35][36] The evolution of nitrogen gas (N₂) is a clear visual indicator that the reaction is proceeding to completion.

Experimental Workflow: Sandmeyer Reaction

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Detailed Protocol: Sandmeyer Reaction of 4-Chloro-2-aminopyridine

-

Setup : A beaker or flask is charged with 4-Chloro-2-aminopyridine (1.0 eq) and aqueous hydrochloric acid (approx. 3-4 eq). The mixture is stirred and cooled to 0-5 °C in an ice-water bath.

-

Diazotization : A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred suspension. The rate of addition is controlled to maintain the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete, by which time the solution should become clear.

-

Iodide Displacement : In a separate flask, a solution of potassium iodide (1.5 eq) in water is prepared. The cold diazonium salt solution is then added slowly and portion-wise to the potassium iodide solution.

-

Reaction Completion : Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is gently warmed to room temperature and stirred for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Work-up & Purification : The reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with sodium thiosulfate solution (to remove residual iodine), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Summary of Precursors and Reagents

| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,4-Dichloropyridine | Starting Material (Route 1) | C₅H₃Cl₂N | 147.99 | 26452-80-2[1][2] |

| n-Butyllithium | Strong Base / Lithiating Agent | C₄H₉Li | 64.06 | 109-72-8[6] |

| Diisopropylamine | Precursor to LDA Base | C₆H₁₅N | 101.19 | 108-18-9[10] |

| Iodine | Electrophilic Iodinating Agent | I₂ | 253.81 | 7553-56-2[15] |

| 4-Chloro-2-aminopyridine | Starting Material (Route 2) | C₅H₅ClN₂ | 128.56 | 19798-80-2[18] |

| Sodium Nitrite | Diazotizing Agent | NaNO₂ | 69.00 | 7632-00-0[22] |

| Hydrochloric Acid | Acidic Medium / Reagent | HCl | 36.46 | 7647-01-0[27] |

| Potassium Iodide | Iodide Nucleophile | KI | 166.00 | 7681-11-0[31][32] |

Conclusion

Both the Directed Ortho-Metalation and Sandmeyer reaction pathways offer reliable methods for the synthesis of this compound. The DoM route provides an elegant and direct approach from a dichlorinated precursor but requires stringent anhydrous and cryogenic conditions due to the use of organolithium reagents. The Sandmeyer reaction is a more classical approach that is often more tolerant of ambient conditions but relies on the availability of the corresponding aminopyridine precursor and involves the handling of potentially unstable diazonium salt intermediates. The selection of the optimal route will ultimately be guided by precursor availability, required scale, and the technical capabilities of the laboratory.

References

-

U.S. EPA. Potassium iodide (KI) - Substance Details - SRS. [Link][32]

-

Common Organic Chemistry. n-Butyllithium (n-BuLi). [Link][6]

-

China Amines. Diisopropylamine (DIPA) CAS 108-18-9 | High Purity Chemical Intermediate. [Link][12]

-

Pharmaffiliates. CAS No : 7632-00-0| Chemical Name : Sodium Nitrite. [Link][25]

-

Taylor & Francis Online. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link][21]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,4-Dichloropyridine 97 26452-80-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. n-Butyllithium | 109-72-8 [chemicalbook.com]

- 8. CAS 109-72-8: Butyllithium | CymitQuimica [cymitquimica.com]

- 9. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Diisopropylamine | 108-18-9 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chinaamines.com [chinaamines.com]

- 13. CAS 7553-56-2: Iodine | CymitQuimica [cymitquimica.com]

- 14. Iodine - Wikipedia [en.wikipedia.org]

- 15. Iodine | 7553-56-2 [chemicalbook.com]

- 16. CAS 7553-56-2 | Sigma-Aldrich [sigmaaldrich.com]

- 17. Iodine (CAS 7553-56-2) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 18. usbio.net [usbio.net]

- 19. 19798-80-2|4-Chloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 20. guidechem.com [guidechem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Sodium nitrite - Wikipedia [en.wikipedia.org]

- 23. merckmillipore.com [merckmillipore.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 28. fishersci.com [fishersci.com]

- 29. spectrumchemical.com [spectrumchemical.com]

- 30. nextsds.com [nextsds.com]

- 31. Potassium iodide - Wikipedia [en.wikipedia.org]

- 32. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 33. alfa-chemistry.com [alfa-chemistry.com]

- 34. Potassium iodide CAS#: 7681-11-0 [m.chemicalbook.com]

- 35. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 36. lscollege.ac.in [lscollege.ac.in]

Introduction: The Strategic Importance of Halogenated Pyridines

An In-Depth Technical Guide to 4-Chloro-2-iodopyridine for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and predictable reactivity allow for the precise and controlled construction of complex molecular architectures. Among these, this compound stands out as a particularly valuable intermediate. Possessing two distinct halogen atoms on a pyridine core, it offers chemists a platform for sequential, regioselective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility, enabling its use as a linchpin in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of this compound, from its fundamental properties to its application in complex synthetic workflows, tailored for researchers and scientists in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in a laboratory setting. This compound is registered under a specific CAS number, distinguishing it from its isomers, such as the more commonly cited 2-Chloro-4-iodopyridine.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES String | C1=CN=C(C=C1Cl)I | [1] |

| CAS Number | 22918-03-2 | [1] |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 42-43 °C (for isomer 2-Chloro-4-iodopyridine) | [3] |

The Chemistry of this compound: Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of this compound can be approached through multi-step sequences starting from more common pyridine derivatives. A logical and chemically sound pathway involves the diazotization of an amino-substituted precursor, which allows for the specific introduction of iodine.

Caption: Regioselective Suzuki coupling targeting the C-I bond.

Applications in Drug Discovery and Development

This compound is not just a chemical curiosity; it is a cornerstone intermediate in the synthesis of high-value, biologically active molecules. Its rigid pyridine core is a common motif in numerous approved drugs, where it often serves to orient functional groups for optimal interaction with biological targets like enzyme active sites or protein receptors. [4][5] Key Application Areas:

-

Oncology: The 2,4-disubstituted pyridine scaffold derived from this intermediate is a "privileged structure" in the design of protein kinase inhibitors. [6]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. By using this compound, medicinal chemists can efficiently synthesize libraries of compounds to target specific kinases involved in tumor growth and proliferation. [6]* Agrochemicals: The same principles of targeted synthesis apply to the development of modern pesticides and herbicides. This building block enables the creation of novel agents with improved efficacy and selectivity, contributing to sustainable agricultural practices. [5]* Materials Science: The ability to construct complex, conjugated systems makes this intermediate useful in the synthesis of organic materials with specific electronic or photophysical properties.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative, self-validating procedure based on established chemical principles for the conversion of 2-amino-4-chloropyridine to this compound.

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chloropyridine in a mixture of concentrated HCl and water.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred pyridine solution, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a slight color change.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, dissolve potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to remove residual iodine), and finally with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It causes skin irritation and serious eye irritation. [7]It may also be harmful if swallowed, inhaled, or absorbed through the skin. [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [7][9][10]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. An eyewash station and safety shower should be readily accessible. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. [9]The compound may be light-sensitive. [3]

Analytical Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra for this isomer are not in the provided search results, the expected signals can be predicted based on its structure and data from its isomer, 2-chloro-4-iodopyridine. [2]

-

¹H NMR: The pyridine ring has three protons. One would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), each integrating to one proton. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be characteristic of the 2,4-substitution pattern.

-

¹³C NMR: The spectrum should show five signals corresponding to the five unique carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative halogen atoms (C2 and C4) will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be clearly visible, confirming the presence of chlorine. [2]

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its well-defined regiochemical reactivity allows for its strategic incorporation into complex molecules, making it an invaluable asset for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, handling, and reactivity is essential for harnessing its full potential to drive innovation and scientific advancement.

References

-

PubChem. This compound | C5H3ClIN | CID 11368445. Available from: [Link]

-

ChemBK. 4-Iodo-2-chloropyridine. Available from: [Link]

-

PubChem. 4-Chloro-2-(3-chloro-2-pyridinyl)-5-iodopyrimidine. Available from: [Link]

-

Chem-Impex. 2-Chloro-4-iodopyridine. Available from: [Link]

-

Organic Chemistry Research. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Available from: [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

-

Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Available from: [Link]

-

Ningbo Inno Pharmchem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Available from: [Link]

-

ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine? Available from: [Link]

-

PubChem. 4-Iodopyridine | C5H4IN | CID 609492. Available from: [Link]

-

PubChemLite. 4-chloro-2-trimethylsilylpyridine (C8H12ClNSi). Available from: [Link]

-

PubChem. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852. Available from: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. targetmol.com [targetmol.com]

Introduction: The Privileged Status of Halogenated Pyridines

An In-Depth Technical Guide to the Discovery and History of Substituted Halopyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. The introduction of halogen substituents onto this ring dramatically expands its utility, transforming it into a versatile building block for constructing complex molecular architectures. Halopyridines are not merely final products; they are critical intermediates, prized for their ability to participate in a wide range of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3] This guide delves into the historical evolution and discovery of substituted halopyridines, tracing the path from early, often brutal, synthetic methods to the sophisticated and highly regioselective strategies employed today. We will explore the fundamental chemistry that governs these transformations, providing field-proven insights into the causality behind experimental choices and presenting detailed protocols for key synthetic methodologies.

Chapter 1: The Dawn of Pyridine Chemistry - Foundational Syntheses

Before one could halogenate a pyridine, one had to make it. The late 19th and early 20th centuries saw the development of foundational methods for constructing the pyridine ring itself, which remain pillars of heterocyclic chemistry.

The Hantzsch Pyridine Synthesis (1881)

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that efficiently produces highly functionalized pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is subsequently oxidized to the aromatic pyridine.[4][6] The elegance of this reaction lies in its convergence, building complexity in a single pot. Its enduring legacy is highlighted by its use in the synthesis of calcium channel blockers like nifedipine.[4][6]

The mechanism proceeds through a series of well-understood steps: Knoevenagel condensation, enamine formation, Michael addition, and finally, cyclization and dehydration, followed by aromatization.

The Chichibabin Pyridine Synthesis (1924)

Reported by the Russian chemist Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures, often over a solid catalyst like alumina or silica.[7][8] While the yields can sometimes be modest, the simplicity and low cost of the starting materials make it a powerful tool, particularly for the industrial synthesis of simple alkylated pyridines like picolines and lutidines.[1][7]

Chapter 2: Early Halogenation Strategies - Taming an Unreactive Ring

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This electronic nature makes it highly resistant to electrophilic aromatic substitution (EAS), the standard method for halogenating benzene. Early chemists faced the challenge of forcing halogens onto this unreactive scaffold, which required harsh, high-energy conditions.

Direct bromination, for instance, can only be achieved under severe conditions, such as reacting pyridine with bromine in the vapor phase at temperatures up to 500°C.[9] These methods often result in mixtures of products and are limited in scope. The deactivating effect of the ring nitrogen directs incoming electrophiles to the 3-position, but the reaction is sluggish compared to that of electron-rich aromatics.[10]

Chapter 3: The N-Oxide Revolution - A Paradigm Shift in Reactivity

A significant breakthrough in pyridine chemistry was the strategic use of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the ring's electronic properties. The N-oxide group acts as an electron-donating group through resonance, activating the 2- and 4-positions toward electrophilic attack. Simultaneously, it enhances the electrophilicity of these same positions for nucleophilic attack. This dual reactivity unlocked a host of regioselective transformations previously unattainable.

Halogenation of pyridine N-oxides can be achieved under much milder conditions. For example, treatment with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can readily introduce a chlorine atom at the 2- or 4-position.[11][12] This "N-oxide strategy" became a cornerstone for accessing 2- and 4-halopyridines, which are crucial precursors for further functionalization.[13][14][15]

Chapter 4: Modern Synthetic Methodologies

Building on these foundational discoveries, a diverse toolkit of reactions has been developed for the regioselective synthesis of substituted halopyridines. The choice of method depends critically on the desired halogen and its position on the ring.

Chloropyridines

-

From Hydroxypyridines: A common and reliable method for synthesizing 2- and 4-chloropyridines is the treatment of the corresponding hydroxypyridines (or their pyridone tautomers) with chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[16][17]

-

From Aminopyridines (Sandmeyer Reaction): Aminopyridines can be converted to the corresponding chloropyridines via diazotization followed by a Sandmeyer-type reaction with a copper(I) chloride source. This provides access to isomers that may be difficult to obtain otherwise.[16][18]

Bromopyridines

-

From Aminopyridines: The most prevalent laboratory-scale synthesis of bromopyridines, particularly 2-bromopyridine, involves the diazotization of an aminopyridine in the presence of hydrobromic acid and sodium nitrite, often with a copper catalyst.[19][20] This method offers high yields and is highly reliable.

Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine [20]

-

Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer is charged with 48% hydrobromic acid.

-

Cooling: The flask is cooled to below 0°C in an ice-salt bath.

-

Addition of Amine: 2-Aminopyridine is added portion-wise, maintaining the low temperature.

-

Bromine Addition: Liquid bromine is added dropwise, ensuring the temperature remains at 0°C or lower. The mixture will thicken as a yellow-orange perbromide intermediate forms.

-

Diazotization: A solution of sodium nitrite in water is added dropwise over an extended period, carefully maintaining the temperature below 0°C.

-

Workup: After stirring, the reaction is quenched by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 25°C.

-

Extraction & Purification: The product is extracted with ether, dried over potassium hydroxide, and purified by vacuum distillation to yield 2-bromopyridine.

Iodopyridines

-

From Aminopyridines: Similar to other halogens, iodopyridines can be prepared from aminopyridines via a diazotization-Sandmeyer reaction using potassium iodide.[21][22]

-

Halogen Exchange (Finkelstein Reaction): 3-Iodopyridine can be synthesized from 3-bromopyridine using an aromatic Finkelstein reaction, which involves heating the bromopyridine with sodium iodide and a copper(I) iodide catalyst.[23]

Protocol 2: Synthesis of 3-Iodopyridine via Aromatic Finkelstein Reaction [23]

-

Setup: Under an inert argon atmosphere (using Schlenk technique), a flask is charged with 3-bromopyridine, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).

-

Ligand and Solvent: A diamine ligand (e.g., N,N'-dimethylethylenediamine) and anhydrous 1,4-dioxane are added.

-

Reaction: The resulting suspension is heated to 110°C and maintained for approximately 18 hours.

-

Workup: After cooling, the mixture is poured into an aqueous ammonia solution and extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the pure 3-iodopyridine.

Fluoropyridines

The synthesis of fluoropyridines presents unique challenges due to the high electronegativity and small size of fluorine.

-

Halogen Exchange (Halex Reaction): Activated chloropyridines (e.g., with an electron-withdrawing group like nitro) can be converted to fluoropyridines by heating with a fluoride source like potassium fluoride.

-

From Aminopyridines (Balz-Schiemann Reaction): The classical method involves the formation of a diazonium tetrafluoroborate salt from an aminopyridine, which is then thermally decomposed to yield the fluoropyridine. However, the potentially explosive nature of diazonium salts is a significant drawback.[24]

-

Modern Catalytic Methods: Recent advances have provided milder and more versatile routes. These include Rh(III)-catalyzed C-H functionalization approaches to prepare multi-substituted 3-fluoropyridines[25] and photoredox-mediated couplings.[26] Another innovative method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for nucleophilic fluorination.[24]

Chapter 5: The Rise of Cross-Coupling - Halopyridines as Molecular Linchpins

The true value of substituted halopyridines in modern drug discovery and materials science is realized in their role as substrates for transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a synthetic handle, allowing for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds. This capability has revolutionized the synthesis of complex molecules.

Palladium-catalyzed reactions are the most prominent, enabling a wide array of transformations.[3] The differential reactivity of the halogens (I > Br > Cl) and the distinct electronic environments of the 2-, 3-, and 4-positions allow for sequential, regioselective couplings on polyhalogenated pyridines, providing access to highly complex substitution patterns from a single intermediate.[27]

| Cross-Coupling Reaction | Halopyridine Role | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Electrophile | Organoboron Reagent | C(sp²)–C(sp²) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | Electrophile | Alkene | C(sp²)–C(sp²) | Pd(OAc)₂, PdCl₂ |

| Sonogashira | Electrophile | Terminal Alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Electrophile | Amine, Alcohol, Thiol | C(sp²)–N/O/S | Pd₂(dba)₃, Buchwald Ligands |

| Negishi | Electrophile | Organozinc Reagent | C(sp²)–C(sp²/sp³) | Pd(PPh₃)₄ |

Conclusion

The journey of substituted halopyridines from laboratory curiosities requiring extreme synthetic conditions to indispensable tools in modern chemistry is a testament to the ingenuity of synthetic chemists. The initial challenges posed by the electron-deficient nature of the pyridine ring were overcome through foundational discoveries like the Hantzsch and Chichibabin syntheses and the development of the transformative N-oxide strategy. Today, researchers have at their disposal a sophisticated and highly regioselective arsenal of methods to produce a vast array of halopyridine isomers. The true power of these molecules is unleashed in their application as versatile synthons in cross-coupling chemistry, enabling the rapid and modular construction of the complex molecular scaffolds that form the basis of next-generation pharmaceuticals and advanced materials.

References

- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.

- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). In Chempanda.

- Caron, S., & Hawkins, J. M. (2003). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 5(25), 4847–4849.

- Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access, 137(15), 5036–5039.

- 3-Iodopyridine synthesis. (n.d.). In ChemicalBook.

- Learning from the Hantzsch synthesis. (2000).

- Chichibabin pyridine synthesis. (n.d.). In Wikipedia.

- Quinn, K. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(07), A111–A116.

- 2-Bromopyridine synthesis. (n.d.). In ChemicalBook.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Chichibabin, Alexei Yevgenievich. (n.d.). In Encyclopedia.com.

- Hantzsch, Arthur Rudolf. (n.d.). In Encyclopedia.com.

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Hantzsch pyridine synthesis. (n.d.). In Wikiwand.

- Sereda, O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13543–13551.

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). In ResearchGate.

- Can anybody suggest a method of synthesis of 4-Chloropyridine?. (2015). In ResearchGate.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016).

- Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3842–3845.

- Preparation of 2-bromopyridine. (n.d.). In PrepChem.com.

- Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.

- Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- Aleksei Yevgen'evich Chichibabin and Pyridine Chemistry. (n.d.). In Thieme Chemistry.

- Chen, Y., et al. (2004). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Sequential One-Pot Cross-Coupling Reactions. Synthesis, 2004(16), 2614–2616.

- 2-Chloropyridine. (n.d.). In Wikipedia.

- Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). In Chempanda.

- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). In Chempanda.

- Chichibabin pyridine synthesis. (n.d.). In chemeurope.com.

- Douglas, C. J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(43), 18492–18502.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). In ResearchGate.

- Struble, T. J., et al. (2021).

- Chen, Y. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. SciSpace.

- Kaur, N. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(1), 1–21.

Sources

- 1. thieme.de [thieme.de]

- 2. Aleksei Yevgen’evich Chichibabin and Pyridine Chemistry - SYNFORM - Thieme Chemistry [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Chichibabin_pyridine_synthesis [chemeurope.com]

- 9. prepchem.com [prepchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chempanda.com [chempanda.com]

- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015) | Ying Chen | 42 Citations [scispace.com]

- 16. portal.tpu.ru [portal.tpu.ru]

- 17. researchgate.net [researchgate.net]

- 18. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]

- 19. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 22. chempanda.com [chempanda.com]

- 23. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

Commercial availability of 4-Chloro-2-iodopyridine

An In-depth Technical Guide to 4-Chloro-2-iodopyridine: Commercial Availability, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its value is derived from the strategically positioned and differentially reactive halogen substituents on the pyridine core. The carbon-iodine bond at the C-2 position offers a reactive site for facile palladium-catalyzed cross-coupling reactions, while the more robust carbon-chlorine bond at the C-4 position allows for subsequent, more forceful transformations or can be retained as a key pharmacophoric element. This guide provides an in-depth analysis of the commercial availability of this compound, outlines a standard laboratory-scale synthesis protocol, details its critical applications in Suzuki-Miyaura and Sonogashira couplings, and summarizes essential safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Compound Identification and Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective use in synthesis, including handling, reaction setup, and purification. Key identifying and physical data are consolidated below.

| Property | Value | Source |

| CAS Number | 22918-03-2 | [1][2] |

| Molecular Formula | C₅H₃ClIN | [1][2] |

| Molecular Weight | 239.44 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow powder or crystals | [3][4][5] |

| Melting Point | 42-43 °C | [3][5] |

| SMILES | C1=CN=C(C=C1Cl)I | [2] |

| InChI Key | GGGYBMCVKQXJBU-UHFFFAOYSA-N | [2] |

Commercial Availability and Procurement

This compound is readily available from a variety of fine chemical suppliers, catering to needs ranging from academic research to industrial-scale synthesis. When procuring this reagent, researchers should prioritize high purity (typically ≥95%) to ensure reproducibility and minimize side reactions in sensitive catalytic processes. The following table provides a comparative overview of offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| ChemUniverse | P56167 | 95% | 100mg, 250mg, 1g, Bulk | $45.00 (100mg), $143.00 (1g)[1] |

| Sigma-Aldrich (AldrichCPR) | 188057-56-9 (related structure) | Not specified | Gram scale | $681.00 (1g)[6] |

| Chem-Impex | 153034-86-7 (Isomer) | ≥ 98% (GC) | 1g, 5g, 25g, 100g, 250g | $18.53 (1g), $175.86 (25g)[3] |

| TCI Chemicals | C2089 (Isomer) | >98.0% (GC) | Inquire | Request Quote[4] |

| Apollo Scientific (via Dabos) | OR5643-25G (Isomer) | Not specified | 25g | $44.53 (25g)[7] |

Note: Pricing and availability are subject to change. Some suppliers list the isomeric 2-Chloro-4-iodopyridine; researchers must verify the CAS number (22918-03-2 for this compound) before purchase. Bulk quotes are typically available upon request.

Synthesis of this compound